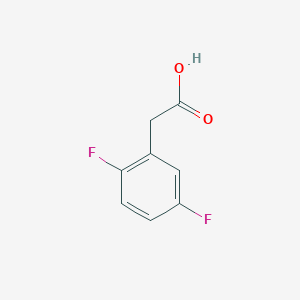

2,5-Difluorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCRTRYQHZHXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234131 | |

| Record name | 2,5-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-27-5 | |

| Record name | 2,5-Difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluorophenylacetic Acid (CAS: 85068-27-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenylacetic acid, with the CAS registry number 85068-27-5, is a fluorinated aromatic carboxylic acid. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. This makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and data presentation for the scientific community.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various chemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85068-27-5 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 126-128 °C | [3] |

| Boiling Point | 219 °C (rough estimate) | |

| Solubility | Slightly soluble in chloroform and methanol. | |

| pKa | 3.81 ± 0.10 (Predicted) |

Spectroscopic Data

The following sections provide details on the key spectroscopic signatures of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available through the NIST WebBook.[1] Key characteristic peaks include a broad O-H stretch from the carboxylic acid group, a C=O stretch, and C-F stretching vibrations.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound can also be accessed via the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, detailed experimental NMR data with assigned chemical shifts and coupling constants for this compound is not readily available in the searched literature, typical spectral regions for the protons, carbons, and fluorine atoms can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the carboxylic acid. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The spectrum would exhibit signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals would be split due to carbon-fluorine coupling.

-

¹⁹F NMR: The ¹⁹F NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with splitting patterns influenced by fluorine-fluorine and fluorine-proton couplings.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results, a general and adaptable method is the Willgerodt-Kindler reaction.[4][5] This reaction converts an aryl alkyl ketone into the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.

Experimental Protocol: Synthesis of this compound via the Willgerodt-Kindler Reaction (Proposed)

This protocol is a proposed adaptation based on the general principles of the Willgerodt-Kindler reaction.

Materials:

-

2,5-Difluoroacetophenone

-

Sulfur

-

Morpholine

-

Dioxane (or another suitable high-boiling solvent)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

Thioamide Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluoroacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) in dioxane.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioamide.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Hydrolysis to Carboxylic Acid:

-

Dissolve the purified thioamide in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10-20%).

-

Heat the mixture to reflux for 6-12 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to afford the final product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 85068-27-5 [chemicalbook.com]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

physical and chemical properties of 2,5-Difluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for the determination of its key characteristics, and an exploration of its synthesis and reactivity.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Appearance | White to off-white solid, crystals, or crystalline flakes. | [3][4][5] |

| Melting Point | 126-128 °C | [1][2][3] |

| Boiling Point | 219 °C (rough estimate) | [3] |

| Density | 1.02 g/cm³ | [3] |

| pKa | 3.81 ± 0.10 (Predicted) | [3][6] |

| Solubility | Slightly soluble in Chloroform and Methanol.[3][6] Quantitative data is not readily available in the searched literature. | |

| CAS Number | 85068-27-5 | [1][2][3] |

Spectroscopic Data

While detailed spectral data with peak assignments for this compound were not explicitly found in the search results, general principles of spectral interpretation for similar compounds are well-established. Researchers can expect the following characteristic signals:

¹H NMR:

-

A singlet or multiplet for the methylene (-CH₂) protons.

-

Complex multiplets in the aromatic region due to the protons on the difluorinated phenyl ring, with coupling to both other protons and the fluorine atoms.

-

A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

¹³C NMR:

-

A signal for the methylene carbon.

-

A signal for the carboxylic carbon.

-

Multiple signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the fluorine substituents (C-F coupling).

FTIR:

-

A broad O-H stretching band for the carboxylic acid.

-

C-H stretching bands for the aromatic and methylene groups.

-

A strong C=O stretching band characteristic of a carboxylic acid.

-

C-F stretching bands.

-

C-C stretching bands within the aromatic ring.

Experimental Protocols

Determination of Melting Point

A precise melting point is a crucial indicator of purity for a solid compound.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).

Caption: Workflow for Melting Point Determination.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility). A standardized solution of a strong base (e.g., NaOH) is prepared.

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the acid solution, which is stirred continuously. The burette is filled with the standardized base solution.

-

Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Caption: Workflow for pKa Determination via Potentiometric Titration.

Synthesis

A common route for the synthesis of substituted phenylacetic acids involves the Willgerodt-Kindler reaction. While a specific protocol for this compound was not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar compounds. Another potential route is the carbonylation of a corresponding benzyl halide.

General Synthetic Approach (Willgerodt-Kindler Reaction):

This reaction typically involves the conversion of an acetophenone to a phenylacetamide, which can then be hydrolyzed to the corresponding phenylacetic acid.

Caption: General Willgerodt-Kindler Synthesis Route.

Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functionality and the fluorinated aromatic ring.

-

Carboxylic Acid Reactions: It undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Aromatic Ring Reactions: The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the presence of two fluorine atoms can make such reactions challenging. Nucleophilic aromatic substitution is also a possibility under certain conditions. The fluorine substituents enhance the acidity of the carboxylic acid group through their electron-withdrawing inductive effect.

Biological Activity and Signaling Pathways

While this compound is a key intermediate in the synthesis of pharmaceuticals, including potential anti-inflammatory agents and other bioactive molecules, specific signaling pathways in which it is directly involved are not well-documented in the public domain.[4][7] The biological effects of compounds derived from it will depend on the overall structure of the final molecule.

The metabolism of fluorinated aromatic compounds in biological systems is complex and can involve enzymatic degradation pathways. For instance, the biodegradation of fluoroaromatics can proceed through hydroxylation and subsequent ring cleavage, although the C-F bond is generally stable.[8][9][10] It is important to note that no specific metabolic pathway for this compound has been detailed in the provided search results.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physical properties and the reactivity of its functional groups allow for its incorporation into a wide range of complex molecules. The experimental protocols provided herein offer a foundation for the characterization and quality control of this important synthetic intermediate. Further research into its specific biological activities and metabolic fate will undoubtedly expand its applications in drug discovery and development.

References

- 1. This compound 95 85068-27-5 [sigmaaldrich.com]

- 2. This compound | 85068-27-5 [chemicalbook.com]

- 3. This compound CAS#: 85068-27-5 [m.chemicalbook.com]

- 4. This compound [nastchem.com]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 8. Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility of 2,5-Difluorophenylacetic Acid in Organic Solvents

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the landscape of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility and potential. For researchers and drug development professionals, understanding and quantifying solubility is a foundational step that influences everything from reaction kinetics and purification strategies to formulation design and bioavailability. Poor solubility remains a leading cause of failure for promising drug candidates. This guide is designed to provide a comprehensive technical overview of the solubility of 2,5-Difluorophenylacetic acid, a key building block in pharmaceuticals and fine chemicals.[1] By integrating theoretical principles with practical experimental guidance, we aim to empower scientists to make informed decisions and navigate the complexities of solvent selection and solution-based processes.

Physicochemical Profile of this compound

Before delving into its behavior in various solvents, it is essential to understand the intrinsic properties of this compound (CAS No: 85068-27-5).[2] The molecule's structure—a phenylacetic acid core functionalized with two electron-withdrawing fluorine atoms—governs its polarity, hydrogen bonding capability, and crystal lattice energy, all of which are paramount to its solubility.

The carboxylic acid group (-COOH) provides a site for strong hydrogen bonding (both as a donor and acceptor) and introduces significant polarity. The difluorinated phenyl ring is largely non-polar but the fluorine atoms increase the molecule's overall polarity compared to phenylacetic acid itself. The interplay between the polar carboxylic head and the moderately polar aromatic body dictates its affinity for different types of solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | |

| Molecular Weight | 172.13 g/mol | |

| Melting Point | 126-128 °C | [3][4] |

| pKa (Predicted) | 3.81 ± 0.10 | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.59 (Predicted) | [5] |

| Appearance | White to Off-White Solid | [3] |

Note: pKa and logP values are predicted and serve as valuable estimates for acidity and lipophilicity, respectively.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a solid to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy of the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

Key Intermolecular Forces at Play:

-

Hydrogen Bonding: The carboxylic acid moiety of this compound can donate a hydrogen bond from its hydroxyl group and accept hydrogen bonds at both of its oxygen atoms. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to interact favorably.

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to its polar functional groups. Polar solvents, both protic (like ethanol) and aprotic (like acetone), can engage in these interactions.

-

Van der Waals Forces (Dispersion): These forces are present in all molecules and are the primary mode of interaction for non-polar solvents like hexane.

The diagram below illustrates the fundamental energetic balance that dictates the dissolution process.

References

- 1. This compound [nastchem.com]

- 2. 2,5-ジフルオロフェニル酢酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 85068-27-5 [m.chemicalbook.com]

- 4. This compound | 85068-27-5 [chemicalbook.com]

- 5. This compound (CAS 85068-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

2,5-Difluorophenylacetic Acid: A Technical Safety Guide for Researchers

This in-depth technical guide provides comprehensive safety data sheet (SDS) information for 2,5-Difluorophenylacetic acid (CAS No: 85068-27-5), intended for researchers, scientists, and professionals in drug development. This document outlines the key physical, chemical, and toxicological properties, alongside recommended handling procedures and experimental methodologies for safety assessment.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline substance. It is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to the influence of its fluorine atoms on molecular properties such as metabolic stability and binding affinity.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [2] |

| Molecular Weight | 172.13 g/mol | |

| Melting Point | 126-128 °C | [2] |

| Boiling Point | 219°C (rough estimate) | [2] |

| Density | 1.02 g/cm³ | [2] |

| pKa | 3.81 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [2] |

Toxicological and Safety Data

This compound is classified as an irritant. The following table summarizes its hazard classifications and associated statements.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements (H-codes) |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2] |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[2] |

Precautionary Measures (P-codes)

A comprehensive set of precautionary statements is associated with the handling of this compound. Key recommendations include:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

-

Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Experimental Protocols for Safety Assessment

While specific experimental reports for this compound are not publicly available, the hazard classifications indicate that standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), were likely performed. The following are representative methodologies for determining skin and eye irritation.

Skin Irritation Testing (Representative Protocol based on OECD 404)

The in vivo dermal irritation test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used.[3]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[4]

-

Application: 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch.[3][4]

-

Exposure: The patch is left in place for a 4-hour exposure period.[3]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure. Scoring of the irritation is performed according to a standardized scale.[3]

Eye Irritation Testing (Representative Protocol based on OECD 405)

The acute eye irritation test evaluates the potential of a substance to produce reversible changes in the eye.

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.[5]

-

Application: A single dose of 0.1 mL of the test substance (if liquid) or not more than 0.1 g (if solid) is placed in the conjunctival sac of one eye of the animal.[5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness according to a standardized scoring system.[5]

Hazard Assessment and Handling Workflow

The following diagram illustrates the logical workflow from substance identification to the implementation of safety measures in a research setting.

Signaling Pathways and Mechanism of Action

Conclusion

This compound is a valuable research chemical with defined irritant properties. Adherence to the safety guidelines outlined in its SDS is crucial for minimizing risk in a laboratory setting. This includes the use of appropriate personal protective equipment, proper engineering controls, and awareness of emergency procedures. While detailed toxicological data is limited, the provided information serves as a comprehensive guide for its safe handling and use by researchers and drug development professionals.

References

The Mechanism of Action of 2,5-Difluorophenylacetic Acid Derivatives as Selective COX-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,5-difluorophenylacetic acid have emerged as a significant class of compounds in medicinal chemistry, particularly in the development of selective anti-inflammatory agents. The incorporation of the 2,5-difluorophenyl moiety can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, enhancing its potential as a therapeutic agent.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action for a prominent class of these derivatives: diaryl furanones that act as selective cyclooxygenase-2 (COX-2) inhibitors.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for these this compound-derived furanones is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective inhibitors of both COX-1 and COX-2. While their therapeutic effects are derived from COX-2 inhibition, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[6][7]

The diaryl furanone derivatives, including those incorporating a 2,5-difluorophenyl group, are designed to selectively bind to and inhibit the COX-2 isoform. This selectivity is attributed to structural differences in the active sites of the two enzymes. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The specific stereochemistry and bulky side groups of the diaryl furanone molecules allow them to fit into the active site and side pocket of COX-2, leading to potent inhibition, while their interaction with the narrower COX-1 active site is sterically hindered.[5]

By selectively inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[6][8]

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway affected by the this compound-derived furanone COX-2 inhibitors.

Caption: COX-2 Inhibition Signaling Pathway.

Quantitative Data: In Vitro Inhibition of COX-1 and COX-2

The following table summarizes the in vitro inhibitory activity of representative diaryl furanone derivatives against human COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

| DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone) | >50 | 0.041 | >1219 | [2] |

| Methyl sulfone derivative with para-n-butyl on 4-phenyl ring | >100 | 0.06 | >1667 | [9] |

| Rofecoxib | >20 | 0.05 | >400 | [9] |

| Celecoxib | 33 | 0.07 | 472 | [9] |

Experimental Protocols

In Vitro COX Inhibition Assay (LC-MS/MS Method)

This protocol is adapted from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the quantitative analysis of the COX product prostaglandin E2 (PGE2).[3]

1. Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

Internal standard (e.g., PGE2-d4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

2. Assay Procedure:

-

Prepare the reaction mixture in an Eppendorf tube by combining 146 μL of Tris-HCl buffer, 2 μL of 100 μM hematin, and 10 μL of 40 mM L-epinephrine.

-

Add 20 μL of the enzyme solution (0.2 μg COX-2 or 0.1 μg COX-1) to the reaction mixture and incubate at room temperature for 2 minutes.

-

Add 2 μL of the test compound solution (at various concentrations) or DMSO (for control) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 μL of arachidonic acid solution (final concentration ~10-20 μM).

-

Incubate the reaction mixture at 37°C for 2 minutes.

-

Terminate the reaction by adding 10 μL of 1M HCl.

-

Add the internal standard (PGE2-d4).

-

Extract the prostaglandins with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Data Analysis:

-

Quantify the amount of PGE2 produced using the LC-MS/MS system by monitoring the specific parent-daughter ion transitions for PGE2 and the internal standard.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro COX inhibition assay.

References

- 1. Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethyl-4,5-diaryl-3(2H)furanone derivatives as selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. COX-2 Inhibitors: A CLASS Act or Just VIGORously Promoted - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 2,5-Difluorophenylacetic Acid: A Technical Guide for Advanced Drug Development

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Difluorophenylacetic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles. Our focus extends beyond mere data presentation to elucidate the "why" behind the spectral features, empowering you to confidently identify and characterize this versatile compound.

Introduction: The Critical Role of Spectroscopic Verification

In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of chemical entities are paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this analytical workflow, providing a detailed molecular fingerprint. This compound, with its nuanced structure, presents an excellent case study for the application of these powerful analytical tools. The presence of the fluorine atoms and the carboxylic acid moiety introduces distinct spectral signatures that, when correctly interpreted, leave no room for ambiguity. This guide will walk you through the process of acquiring and interpreting this crucial data, ensuring the integrity of your research and the quality of your drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the acetic acid side chain.

Predicted ¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~11-13 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift is concentration-dependent. |

| ~7.0-7.2 | Multiplet | 3H | Ar-H | The aromatic protons are coupled to each other and to the fluorine atoms, resulting in complex multiplets. The electron-withdrawing nature of the fluorine atoms causes a downfield shift compared to unsubstituted benzene. |

| ~3.7 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum can be predicted to provide a carbon map of the molecule. The carbon signals will be influenced by the electronegative fluorine atoms and the carboxylic acid group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum. |

| ~155-160 (d, ¹JCF) | C2, C5 | The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, and are significantly deshielded by the fluorine atoms. |

| ~115-120 (d, ²JCF) | C1, C3, C4, C6 | The other aromatic carbons will also show coupling to the fluorine atoms (two-bond and three-bond couplings) and will be shifted based on their position relative to the fluorine and acetic acid substituents. |

| ~40 | -CH₂- | The methylene carbon is in a typical aliphatic region but is slightly deshielded by the adjacent aromatic ring and carbonyl group. |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is being investigated).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Caption: NMR Experimental Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring. The gas-phase IR spectrum is available in the NIST Chemistry WebBook[1].

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3580 | Sharp, Medium | O-H stretch | Monomeric carboxylic acid O-H stretching |

| ~3000-3100 | Medium | C-H stretch | Aromatic C-H stretching |

| ~2900-3000 | Medium | C-H stretch | Aliphatic C-H stretching of the -CH₂- group |

| ~1760 | Strong | C=O stretch | Carbonyl stretching of the carboxylic acid |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring C=C stretching |

| ~1200-1300 | Strong | C-O stretch | C-O stretching of the carboxylic acid |

| ~1100-1200 | Strong | C-F stretch | C-F stretching of the fluoro groups |

Interpretation of the IR Spectrum:

The most prominent feature of the IR spectrum is the strong absorption band around 1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a carboxylic acid. The presence of a sharp band around 3580 cm⁻¹ is indicative of the O-H stretch of a monomeric carboxylic acid, as would be expected in the gas phase. In a condensed phase (solid or liquid), this would typically be a very broad band from 2500-3300 cm⁻¹ due to hydrogen bonding. The various C-H stretches confirm the presence of both aromatic and aliphatic protons. The strong absorptions in the 1100-1300 cm⁻¹ region are consistent with the C-O and C-F stretching vibrations.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. An appropriate number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks in the spectrum and compare them to known correlation tables.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. The NIST Chemistry WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound[2].

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Plausible Fragmentation Pathway |

| 172 | [C₈H₆F₂O₂]⁺˙ | Molecular ion (M⁺˙) |

| 127 | [C₇H₄F₂]⁺ | Loss of the carboxyl group (-COOH) |

| 99 | [C₆H₄F]⁺ | Loss of CO from the [C₇H₄F₂]⁺ fragment |

Interpretation of the Mass Spectrum:

In an EI mass spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 172 for this compound. A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group, which would result in a fragment at m/z 127. Further fragmentation of the aromatic ring can also occur. The presence of two fluorine atoms will result in a characteristic isotopic pattern for fragments containing the aromatic ring.

Caption: Plausible EI-MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Infusion ESI)

Electrospray ionization (ESI) is a soft ionization technique commonly used with liquid chromatography-mass spectrometry (LC-MS).

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 171 would be expected.

-

-

Data Analysis:

-

Identify the molecular ion or pseudomolecular ion peak.

-

If fragmentation data is desired, perform MS/MS experiments by isolating the ion of interest and subjecting it to collision-induced dissociation (CID).

-

Conclusion: A Coherent Spectroscopic Picture

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and verification of this compound. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide serves as a practical resource for scientists in the pharmaceutical industry, enabling them to make data-driven decisions and accelerate the drug development pipeline.

References

The Power of a Single Atom: A Technical Guide to Fluorine Bioisosterism Through the Lens of 2,5-Difluorophenylacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the myriad of tools available to medicinal chemists, bioisosterism stands out as a powerful strategy for rational drug design. This guide delves into the nuanced world of fluorine bioisosterism, a cornerstone of contemporary pharmaceutical development.[1][2] By replacing hydrogen with fluorine, chemists can profoundly alter a molecule's electronic properties, metabolic stability, and binding affinity, often transforming a promising compound into a viable drug candidate.[2][3][4] We will explore the fundamental principles of this strategy, focusing on a case study of 2,5-Difluorophenylacetic acid. This document provides an in-depth analysis of the physicochemical consequences of such a substitution, complete with detailed experimental protocols and data interpretation, to arm researchers with the knowledge to effectively harness the unique properties of fluorine.

The Foundation: Bioisosterism in Drug Design

Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing atoms or groups of atoms with other, chemically or physically similar, atoms or groups.[5] The goal is to create a new molecule that retains the desired biological activity but possesses improved characteristics, such as enhanced potency, reduced toxicity, or optimized pharmacokinetic properties. The concept has evolved from the classical understanding of isosteres (atoms with the same number of valence electrons) to a more functional approach where replacements are based on similar steric, electronic, and solubility characteristics.[6]

The Strategic Advantage: Fluorine as a Hydrogen Bioisostere

The substitution of hydrogen with fluorine is one of the most widely and successfully employed bioisosteric replacements in drug design.[5][7] This is attributable to the unique combination of properties possessed by the fluorine atom.

-

Size Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This minimal steric perturbation means that a fluorinated analogue can often bind to the target receptor or enzyme active site without significant disruption.[4]

-

Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[1][4] This can drastically alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state, solubility, and ability to permeate biological membranes.[4][8]

-

Carbon-Fluorine Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical C-H bond.[3][8][9] This inherent stability makes it resistant to metabolic cleavage, particularly oxidation by cytochrome P450 (CYP450) enzymes.[3][4] Placing fluorine at a known site of metabolic attack—a "metabolic soft spot"—is a proven strategy to block metabolism, thereby increasing the drug's half-life and bioavailability.[3][4][5]

-

Modulation of Lipophilicity: The replacement of hydrogen with fluorine typically increases a molecule's lipophilicity (measured as logP or logD).[1][4] This can enhance membrane permeability and absorption, but must be carefully balanced to avoid issues with solubility and off-target effects.[4]

The following diagram illustrates the fundamental concept of bioisosteric replacement on a core chemical scaffold.

Caption: Bioisosteric replacement of hydrogen with fluorine.

Case Study: Phenylacetic Acid vs. This compound

To understand the practical implications of fluorination, we will compare phenylacetic acid (the parent molecule) with its bioisostere, this compound. The latter is a valuable building block in the synthesis of pharmaceuticals, chosen precisely for the properties conferred by its difluoro substituents.[10][11]

Comparative Physicochemical Properties

The introduction of two electron-withdrawing fluorine atoms onto the phenyl ring is expected to have a measurable impact on the acidity of the carboxylic acid group and the overall lipophilicity of the molecule.

| Property | Phenylacetic Acid | This compound | Rationale for Change |

| CAS Number | 103-82-2 | 85068-27-5 | - |

| Molecular Formula | C₈H₈O₂ | C₈H₆F₂O₂ | - |

| Molecular Weight | 136.15 g/mol | 172.13 g/mol | Addition of two fluorine atoms and removal of two hydrogen atoms. |

| Melting Point | 76-78 °C | 126-128 °C | Altered crystal lattice energy due to changes in intermolecular forces. |

| pKa (Predicted) | ~4.31 | ~3.85 | The strong inductive effect of the two fluorine atoms withdraws electron density from the ring, stabilizing the carboxylate anion and thus increasing acidity (lowering pKa).[8] |

| LogP (Predicted) | ~1.41 | ~1.85 | Fluorine is more lipophilic than hydrogen, increasing the molecule's preference for the non-polar (octanol) phase.[4] |

Synthesis of this compound

This compound is a known chemical intermediate.[10][12][13] While multiple synthetic routes exist, a common laboratory-scale approach involves the conversion of 2,5-difluorobenzyl bromide. The following protocol is a representative example.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 2,5-difluorobenzyl bromide.

Materials:

-

2,5-Difluorobenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, dropping funnel, condenser (all oven-dried)

-

Magnetic stirrer

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in the oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of anhydrous diethyl ether.

-

Dissolve 2,5-difluorobenzyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. An excess of dry ice is required.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

-

Work-up and Isolation:

-

Slowly quench the reaction mixture by adding 1 M hydrochloric acid until the solution is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid product from a suitable solvent system (e.g., water or a toluene/hexane mixture) to yield pure this compound.

-

Experimental Validation of Physicochemical Properties

Accurate determination of pKa and LogP is crucial for validating the effects of fluorination and for building reliable structure-activity relationships (SAR).

pKa Determination by Potentiometric Titration

This method involves titrating the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.[14][15]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Preparation: Accurately weigh the this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments, recording the pH after each addition.

-

Analysis: Plot the pH value (y-axis) against the volume of NaOH added (x-axis). Identify the equivalence point (the point of maximum slope). The volume of NaOH at the half-equivalence point corresponds to the pKa of the acid.[15]

LogP Determination by Shake-Flask Method

The shake-flask method is the traditional approach for measuring the octanol-water partition coefficient (LogP).[16]

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

-

Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and buffered water (e.g., pH 7.4 for LogD measurement) and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add an equal volume of the corresponding pre-saturated second phase.

-

Equilibration: Cap the container and shake it for a sufficient time to allow the compound to reach equilibrium between the two phases.

-

Separation: Centrifuge the mixture to ensure complete separation of the two layers.

-

Analysis: Carefully withdraw a sample from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Impact on Metabolic Stability: A Mechanistic View

One of the most compelling reasons to introduce fluorine is to enhance metabolic stability.[3][4] Aromatic rings are common sites for oxidative metabolism by CYP450 enzymes, which typically involves hydroxylation.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. This compound [nastchem.com]

- 12. This compound | 85068-27-5 [chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. evotec.com [evotec.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pKa and log p determination | PPTX [slideshare.net]

The Impact of Fluorine Substitution on the Electronic Landscape of 2,5-Difluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the electronic effects exerted by the two fluorine atoms in 2,5-Difluorophenylacetic acid. By examining the interplay of inductive and resonance effects, this document elucidates how these fluorine substituents modulate the acidity of the carboxylic acid moiety and influence the overall electronic characteristics of the molecule. This guide will present quantitative data, detailed experimental methodologies for key characterizations, and a visual representation of the electronic interactions, offering a comprehensive resource for professionals in the field.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other high-performance materials.[1][2] The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[1][2] Understanding the fundamental electronic effects of these fluorine substituents is paramount for predicting molecular interactions and designing novel compounds with tailored properties. This guide will delve into the nuanced electronic landscape of this compound, with a focus on the powerful electron-withdrawing nature of fluorine.

Electronic Effects of Fluorine

The electronic influence of the fluorine atoms in this compound is a combination of two primary effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a potent electron-withdrawing inductive effect. This effect operates through the sigma (σ) bonds, pulling electron density away from the phenyl ring and, consequently, from the acetic acid side chain. This polarization of the C-F bond is a dominant factor in the electronic character of the molecule.

-

Resonance Effect (+R): The fluorine atoms possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect counteracts the inductive effect to some extent. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.

In this compound, the fluorine atom at the 2-position (ortho to the acetic acid group) and the fluorine atom at the 5-position (meta to the acetic acid group) both contribute to the overall electronic environment.

Quantitative Analysis of Electronic Effects

The most direct measure of the electronic influence of the fluorine atoms on the carboxylic acid moiety is the acid dissociation constant (pKa).

| Compound | pKa |

| Phenylacetic Acid | 4.31[3][4] |

| This compound | 3.81 (Predicted) [5] |

Table 1: Comparison of pKa values.

The significantly lower predicted pKa of this compound compared to its non-fluorinated counterpart, phenylacetic acid, provides strong evidence for the net electron-withdrawing character of the two fluorine atoms.[3][4][5] This enhanced acidity is a direct consequence of the stabilization of the resulting carboxylate anion through the inductive effects of the fluorine substituents. The electron withdrawal disperses the negative charge on the carboxylate, making the corresponding acid a stronger proton donor.

The Hammett Equation and Substituent Effects

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It relates the equilibrium constant (K) of a substituted species to that of the unsubstituted species (K₀) through the equation:

log(K/K₀) = σρ

where σ is the substituent constant and ρ is the reaction constant. Electron-withdrawing groups have positive σ values. For fluorine, the Hammett constants are:

-

σ_meta_ (σ_m_): +0.34

-

σ_para_ (σ_p_): +0.06

While these values are for monosubstituted benzoic acids, they provide a quantitative indication of fluorine's electron-withdrawing nature, particularly at the meta position. The application to a disubstituted phenylacetic acid is more complex due to the potential for non-additivity and the presence of an ortho substituent.

The Ortho Effect

The fluorine atom at the 2-position introduces an "ortho effect," which is a combination of electronic and steric influences. Ortho substituents, regardless of their electronic nature, often lead to an increase in the acidity of benzoic acids.[6][7] This is attributed to steric hindrance that can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid and thereby increasing its acidity.[6] In the case of this compound, the ortho fluorine's strong inductive effect, combined with this potential steric influence, contributes significantly to the overall acidity.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the gradual titration of a solution of the acid with a standardized base, while monitoring the pH.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8]

Determination of pKa by NMR Spectroscopy

This technique relies on the change in the chemical shift of protons near the carboxylic acid group as a function of pH.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a deuterated solvent (e.g., D₂O) across a range of pH values.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each solution.

-

Data Analysis: Monitor the chemical shifts of the aromatic protons and the methylene protons of the acetic acid side chain. Plot the chemical shift of a specific proton versus the pH of the solution. This will generate a sigmoidal curve.

-

pKa Determination: The inflection point of this sigmoidal curve corresponds to the pKa of the carboxylic acid.[9]

Visualization of Electronic Effects

The following diagram illustrates the key electronic interactions within the this compound molecule.

Figure 1: Electronic effects in this compound.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing inductive effects of the two fluorine atoms. This is quantitatively demonstrated by the predicted decrease in the pKa of the carboxylic acid group compared to the unsubstituted phenylacetic acid. The fluorine at the ortho position also introduces a steric "ortho effect" that further enhances acidity. A thorough understanding of these electronic principles, supported by experimental data, is crucial for leveraging this versatile molecule in the rational design of new drugs and advanced materials. The methodologies outlined in this guide provide a framework for the precise characterization of the electronic properties of this and other fluorinated compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [nastchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 85068-27-5 [chemicalbook.com]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Amides Using 2,5-Difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of amides using 2,5-difluorophenylacetic acid. Amide derivatives of this compound are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document outlines two primary synthetic methodologies: activation of the carboxylic acid using coupling agents and conversion to an acyl chloride followed by reaction with an amine.

Introduction

The formation of an amide bond is a cornerstone of organic and medicinal chemistry.[2] Amides derived from this compound are valuable intermediates in the synthesis of a range of biologically active molecules, including potential antidepressants and analgesics.[3] The presence of two fluorine atoms on the phenyl ring can significantly alter the physicochemical properties of the parent molecule, a strategy often employed in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[1] This document provides detailed experimental protocols for the synthesis of N-substituted-2-(2,5-difluorophenyl)acetamides, which can serve as key building blocks in drug discovery programs.

Data Presentation: A Comparative Overview of Amide Synthesis Methods

The following table summarizes common methods for the synthesis of amides from a carboxylic acid, such as this compound. The choice of method often depends on the nature of the amine, the desired scale, and the tolerance of other functional groups in the reactants.

| Method | Coupling/Activating Reagent | Typical Solvent | Base | Temperature (°C) | General Yield Range | Advantages | Disadvantages |

| Carbodiimide Coupling | EDC or DCC with HOBt | DMF, DCM | DIPEA, TEA | 0 to RT | 70-95% | Mild conditions, high yields, readily available reagents.[4] | Byproduct removal can be challenging (especially with DCC). |

| Uronium Salt Coupling | HATU, HBTU | DMF, NMP | DIPEA, TEA | 0 to RT | 80-98% | Fast reaction times, high yields, low racemization.[4] | Reagents are more expensive than carbodiimides. |

| Acyl Halide (Schotten-Baumann) | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | DCM, Toluene | Pyridine, TEA | 0 to RT | 75-90% | Cost-effective for large-scale synthesis.[4] | Harsher conditions, may not be suitable for sensitive substrates.[4] |

Experimental Protocols

Protocol 1: Amide Synthesis using Carbodiimide Coupling (EDC/HOBt)

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

-

Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

-

Add DIPEA or TEA (2.0 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Synthesis via Acyl Chloride Formation

This protocol involves the conversion of this compound to its corresponding acyl chloride, which is then reacted with an amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Amine (primary or secondary)

-

Pyridine or Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step A: Formation of 2,5-Difluorophenylacetyl Chloride

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude 2,5-difluorophenylacetyl chloride is typically used in the next step without further purification.

Step B: Amide Formation

-

Dissolve the amine (1.0 eq) in anhydrous DCM and add pyridine or TEA (1.2 eq).

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 2,5-difluorophenylacetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final amide.

Mandatory Visualizations

Caption: General workflow for the synthesis of amides from this compound.

References

Application Note: A Robust Protocol for the Amide Coupling of 2,5-Difluorophenylacetic Acid in Peptide Synthesis

Introduction

The incorporation of non-natural amino acids and custom carboxylic acids into peptide chains is a cornerstone of modern drug discovery and development. These modifications can profoundly influence the peptide's conformation, stability, and biological activity. 2,5-Difluorophenylacetic acid is a valuable building block in this regard, as the introduction of fluorine atoms can enhance metabolic stability and binding affinity. However, the electron-withdrawing nature of the fluorine substituents can render the carboxylic acid less reactive, presenting a challenge for standard peptide coupling protocols. This application note provides a detailed, field-proven protocol for the efficient coupling of this compound to the N-terminus of a peptide, ensuring high yield and purity. We will delve into the rationale behind the choice of reagents and conditions, address potential challenges, and provide a comprehensive guide for researchers in peptide synthesis and medicinal chemistry.

Understanding the Challenge: Coupling of an Electron-Deficient Carboxylic Acid

The core of peptide synthesis is the formation of a stable amide bond between a carboxylic acid and an amine.[1] This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] However, the two fluorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. This electronic effect decreases the nucleophilicity of the carboxylate anion, making its activation more difficult compared to electron-rich or aliphatic carboxylic acids. Consequently, standard coupling conditions may result in sluggish reactions, low yields, and the formation of side products. To overcome this, a more potent activation strategy is required.

Recommended Coupling Reagents and Rationale

For the coupling of electron-deficient carboxylic acids like this compound, uronium/aminium salt-based coupling reagents are highly recommended due to their high reactivity and efficiency.[2] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices.[2]

-

HATU is generally considered more reactive than HBTU and is particularly effective for difficult couplings, including those involving sterically hindered amino acids or electron-deficient partners.[1] Its use often leads to faster reaction times and higher yields.

-

HBTU is a widely used and cost-effective coupling reagent that provides excellent results in most cases.[2] It is a reliable choice for the routine coupling of this compound.

In this protocol, we will focus on the use of HATU due to its superior performance in challenging coupling reactions. The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) , is crucial to deprotonate the carboxylic acid and facilitate the activation process without competing in the coupling reaction.

Reaction Mechanism: HATU-Mediated Coupling

The mechanism of HATU-mediated amide bond formation involves a two-step process:

-

Activation: this compound is deprotonated by DIPEA. The resulting carboxylate anion attacks the electrophilic carbon atom of HATU, leading to the formation of a highly reactive O-acylisourea intermediate.

-

Coupling: The N-terminal amine of the peptide then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of the desired amide bond and the release of byproducts.

References

Application of 2,5-Difluorophenylacetic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction